2-(2,3-dihydro-1H-inden-5-yl)butanoic acid 2-(2,3-dihydro-1H-inden-5-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17869007
InChI: InChI=1S/C13H16O2/c1-2-12(13(14)15)11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol

2-(2,3-dihydro-1H-inden-5-yl)butanoic acid

CAS No.:

Cat. No.: VC17869007

Molecular Formula: C13H16O2

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3-dihydro-1H-inden-5-yl)butanoic acid -

Specification

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
IUPAC Name 2-(2,3-dihydro-1H-inden-5-yl)butanoic acid
Standard InChI InChI=1S/C13H16O2/c1-2-12(13(14)15)11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3,(H,14,15)
Standard InChI Key WQTCNMYHARQDKK-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC2=C(CCC2)C=C1)C(=O)O

Introduction

Structural Identification and Nomenclature

2-(2,3-Dihydro-1H-inden-5-yl)butanoic acid (CAS 97024-27-6) belongs to the class of indene-derived carboxylic acids. Its structure consists of a butanoic acid chain attached to the 5-position of a 2,3-dihydro-1H-indene scaffold, a bicyclic system comprising a benzene ring fused to a five-membered hydrocarbon ring . The saturated dihydroindene moiety reduces aromaticity compared to fully unsaturated indene derivatives, potentially influencing its reactivity and metabolic stability.

The IUPAC name derives from the parent indene system, with the butanoic acid substituent specified using positional numbering. Alternative synonyms include 5-indenylbutanoic acid and 2-(2,3-dihydro-1H-inden-5-yl)butyric acid . Its molecular formula is C13H16O2, with a molecular weight of 204.26 g/mol.

CompoundEC50 (nM)Efficacy (%)Reference
2l (imidazo[4,5-b]pyridine)21231
GQ-16 (thiazolidine)16030
Telmisartan450025–30

Applications and Future Directions

Drug Discovery

The compound’s structural similarity to PPARγ modulators positions it as a candidate for antidiabetic agent optimization. Partial agonists with 20–50% efficacy demonstrate improved safety profiles over full agonists like rosiglitazone .

Chemical Intermediate

As a chiral building block, the indenyl-butanoic acid scaffold could serve in synthesizing complex molecules for materials science or asymmetric catalysis.

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